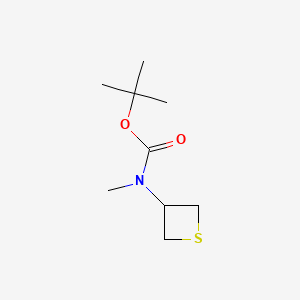
t-Butyl 4-(trifluoromethoxy)phenyl ketone
Übersicht
Beschreibung
T-Butyl 4-(trifluoromethoxy)phenyl ketone is a chemical compound with the CAS Number: 1263313-09-2 . Its IUPAC name is 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone . The molecular weight of this compound is 246.23 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis Applications
- t-Butyl 4-(trifluoromethoxy)phenyl ketone is utilized in the cyclization of 2-arylamino phenyl ketones. This method, involving tert-butyl bromide, facilitates the synthesis of 9-substituted acridines under room temperature conditions (Cao et al., 2020).
Chemical Properties and Reactions
- The compound exhibits unique reactivity when epoxidized with t-butyl hydroperoxide, forming epoxy-ketones. This reactivity is contingent on the positioning of the vinyl group in relation to the aryl group (Finar & Mahmud, 1971).
Conformational Analysis
- Conformational studies on similar compounds, such as t-butyl 1-phenylethyl ketone, have been conducted. These studies help in understanding the stability and preferred orientations of molecules, which is crucial for predicting reactivity and interactions (HirotaMinoru et al., 1981).
Synthesis of Pharmaceutical Compounds
- This ketone has been involved in the improved synthesis of certain pharmaceutical compounds, such as cholesteryl ester transfer protein inhibitors, showcasing its role in medicinal chemistry (Rano & Kuo, 2009).
Trifluoromethyl Ketones
- Trifluoromethyl ketones, a category to which this compound belongs, are significant in synthesizing fluorinated pharmaceuticals. They are valuable for their unique properties and applications in medicinal chemistry (Kelly, Mercadante & Leadbeater, 2013).
Fluorination Processes
- Studies on the electrochemical partial fluorination of similar ketones, like t-butyl styryl ketone, provide insights into methods of producing fluorinated compounds, which are essential in various chemical industries (Dinoiu & Kanno, 2005).
Antioxidant Properties
- Research on phenyl styryl ketones, related to t-butyl ketones, highlights their potential antioxidant properties. These studies are pivotal in exploring new antioxidants for therapeutic and cosmetic applications (Rajakumar & Rao, 1995).
Structural Studies
- NMR and MD simulation studies on the complexation between tert-butyl ketones and beta-cyclodextrin provide valuable insights into the structural aspects of these compounds, important for understanding their behavior in various environments (Zubiaur, 2000).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-4-6-9(7-5-8)17-12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSZGVSKUSSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716695 | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263313-09-2 | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | t-Butyl 4-(trifluoromethoxy)phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)


![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)


